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CAS No.: 327036-89-5

Cat. No.: S548777

Known Off-Target Kinase Effects

While a comprehensive kinase selectivity profile for TDZD-8 is not available in the literature, several
studies have identified specific off-target effects. The table below summarizes the key kinases reported to be

inhibited by TDZD-8.

Table 1: Reported Kinase Inhibitory Effects of TDZD-8

Kinase Effect of TDZD-8 Experimental Context /| Assay Citation
PKC (Protein  Inhibition of signaling pathway Primary human leukemia cells;
Kinase C) immunoblot analysis [1]
FLT3 Inhibition of phosphorylation Primary human leukemia cells; flow

(Tyr591) cytometry & immunoblot [1]
Nek Family Potential inhibition (based on Computational analysis of published
Kinases kinome screening data analysis)  broad kinase screening datasets (e.g.,

PKIS2) [2]

The mechanism behind TDZD-8's off-target activity involves its binding to the inactive (DFG-out)
conformation of GSK3( [3]. This same conformational state is present in other kinases, and TDZD-8 may

bind to the analogous allosteric pocket in those off-target kinases [3].
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Diagram 1: Proposed mechanism of TDZD-8 binding. TDZD-8 binds to an allosteric pocket that becomes

available when the kinase is in its inactive DFG-out conformation, stabilizing it and leading to inhibition

[3].

Experimental Protocols for Kinase Screening

To definitively characterize the selectivity of your compound, you should perform a broad kinase profiling

assay. The following workflow and protocols outline how to approach this.
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Diagram 2: A recommended workflow for kinase selectivity profiling, moving from a high-throughput screen

to validated results.

Protocol 1: Single-Dose Inhibition Screening

This method provides a rapid selectivity profile for multiple compounds against a panel of kinases [4].

¢ Objective: To quickly identify potential "hits" (kinases inhibited by your compound) from a broad
panel.
¢ Key Resources: Commercial kinase selectivity profiling systems (e.g., from Promega) or contract
research organizations (CROSs) that offer these services.
e Procedure:
o Prepare Compounds: Test TDZD-8 and controls (e.g., a known pan-kinase inhibitor like
staurosporine and a DMSO vehicle control) at a single, predefined concentration (e.g., 10
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HM).

o Set Up Reactions: Use pre-formatted kinase/substrate strips or plates. Each well contains a
specific kinase, its specific substrate, ATP, and a detection buffer.

o Initiate Reaction: Add the prepared compound to the kinase reaction.

o Measure Activity: After incubation, measure kinase activity, typically via luminescence or
fluorescence.

o Data Analysis: Calculate percent inhibition for each kinase relative to the DMSO control.
Compounds causing high inhibition (e.g., >80% at 1 uM) are considered hits for further study

2].

Protocol 2: Dose-Response (ICso) Determination

This protocol validates and quantifies the potency of inhibition for the hits identified in the primary screen.

¢ Objective: To determine the half-maximal inhibitory concentration (ICso) for confirmed off-target
kinases.
e Procedure:
o Prepare Compound Dilutions: Create a serial dilution of TDZD-8 (e.g., from 100 uM to 0.1
nM, in 1:10 or 1:3 increments).
o Run Kinase Assays: Perform the kinase activity assay (as in Protocol 1) for each
concentration of TDZD-8 against the confirmed hit kinases and GSK3p (as a reference).
o Data Analysis: Plot the percent inhibition versus the log of the compound concentration. Fit the
data with a non-linear regression curve to calculate the 1Cso value for each kinase [4].

Protocol 3: Cellular Target Engagement (Phospho-Protein
Detection)

This confirms that the kinase inhibition observed in biochemical assays also occurs in a cellular context.

e Objective: To verify that TDZD-8 inhibits the activity of off-target kinases in living cells.
e Procedure (Based on [1]):
o Cell Treatment: Treat relevant cell lines (e.g., leukemia cells for FLT3) with TDZD-8 (e.g., 20
pM) or vehicle control for a short duration (1-4 hours).
o Cell Lysis and Preparation: Lyse the cells and prepare protein extracts.
o Immunoblotting (Western Blot):
= Separate proteins by SDS-PAGE.
= Transfer to a membrane and probe with phospho-specific antibodies against the target
kinase or its downstream substrate (e.g., anti-phospho-FLT3 (Tyr591) or anti-phospho-
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PKC (Ser660)) [1].
= Strip and re-probe the membrane with total protein antibodies to confirm equal loading.
o Data Analysis: A reduction in phospho-signal, without a change in total protein, indicates
effective target engagement and inhibition of the kinase pathway in cells.

Technical Support & Troubleshooting Guide

FAQ 1: My biochemical assay shows TDZD-8 inhibits a kinase, but I see no effect in cells. Why?

e Potential Cause: The compound may have poor cellular permeability, be effluxed by pumps, or be
metabolized before reaching the target.
e Solution:
o Verify cell permeability using a cellular thermal shift assay (CETSA).
o Check for expression of drug efflux pumps like P-glycoprotein.
o Use a positive control inhibitor (if available) for your cellular pathway to ensure the assay is
functional.

FAQ 2: How can I be sure that the observed cellular phenotype is due to GSK3f inhibition and not an
off-target effect?

e Strategies:
o Use Multiple Inhibitors: Compare phenotypes from TDZD-8 with those from other structurally
distinct GSK3 inhibitors (both ATP-competitive and allosteric).
o Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce GSK3[3
expression. If the phenotype matches TDZD-8 treatment, it is more likely to be on-target.
o Rescue Experiments: Express a constitutively active or TDZD-8-resistant mutant of GSK3[3
and see if it reverses the phenotype caused by TDZD-8.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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